![molecular formula C15H21BrN2O B14802448 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14802448.png)
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a cyclopropyl group, and an amide linkage, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide typically involves the condensation of 2-bromobenzylamine with N-cyclopropyl-3-methylbutanamide under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the use of diatomite earth immobilized with ionic liquid and ZrCl4 under ultrasonic irradiation has been reported as an efficient method for the preparation of benzamide derivatives .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to be cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
- 2-amino-N-[(2-fluorophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
- 2-amino-N-[(2-iodophenyl)methyl]-N-cyclopropyl-3-methylbutanamide
Uniqueness
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets compared to its chloro, fluoro, and iodo analogs.
Eigenschaften
Molekularformel |
C15H21BrN2O |
|---|---|
Molekulargewicht |
325.24 g/mol |
IUPAC-Name |
2-amino-N-[(2-bromophenyl)methyl]-N-cyclopropyl-3-methylbutanamide |
InChI |
InChI=1S/C15H21BrN2O/c1-10(2)14(17)15(19)18(12-7-8-12)9-11-5-3-4-6-13(11)16/h3-6,10,12,14H,7-9,17H2,1-2H3 |
InChI-Schlüssel |
IQIVUTBMZYDPSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1Br)C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
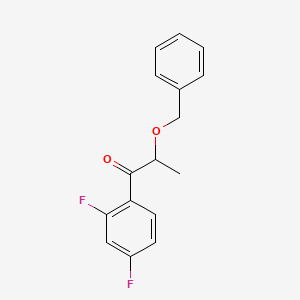
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![propan-2-yl 6-[(7aR)-4-[2-(3,5-dihydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3-hydroxy-2,2-dimethylhept-4-enoate](/img/structure/B14802393.png)
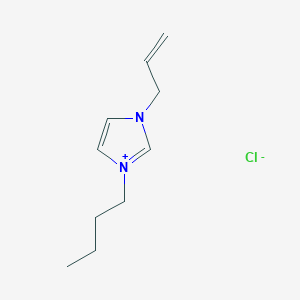
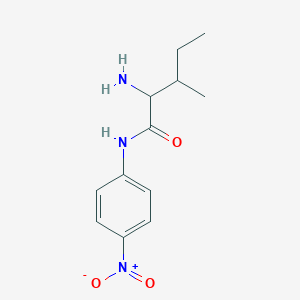
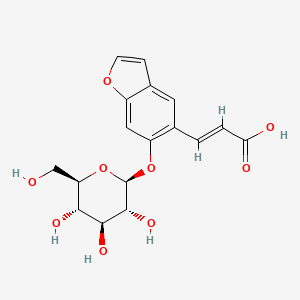
![Acetic acid, 2-[2-(hydroxymethyl)-4-nitrophenoxy]-, ethyl ester](/img/structure/B14802407.png)
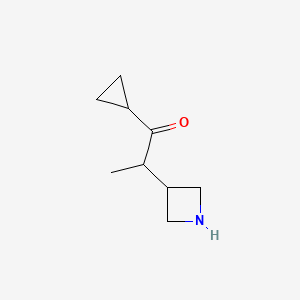
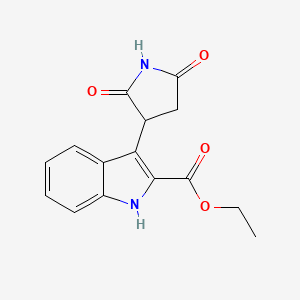
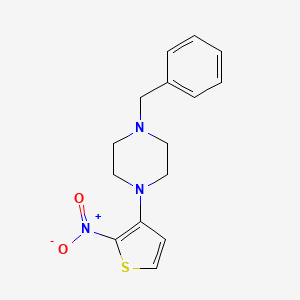
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
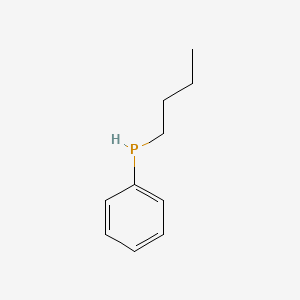
![2-[(10R,13S,17S)-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]acetic acid](/img/structure/B14802460.png)
